molecular formula C15H22N2O2 B7985539 Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester

Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7985539
M. Wt: 262.35 g/mol
InChI Key: WUUMUOQOMQIHRY-AWEZNQCLSA-N
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Description

Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester is a chiral carbamate derivative featuring a piperidine ring substituted at the 3-position with an ethyl carbamate group and a benzyl ester. Carbamates like this are valued for their stability and controlled release properties under physiological conditions .

Properties

IUPAC Name

benzyl N-ethyl-N-[(3S)-piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-17(14-9-6-10-16-11-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUMUOQOMQIHRY-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of (S)-Piperidin-3-Amine Precursors

The reductive amination route leverages (S)-piperidin-3-amine as a chiral starting material. This method involves condensing the amine with a carbonyl donor, followed by reduction to form the ethyl-substituted piperidine intermediate.

Procedure :

  • Schiff Base Formation : React (S)-piperidin-3-amine with ethyl glyoxylate in methanol at 0–5°C for 2 hours, yielding the imine intermediate .

  • Sodium Cyanoborohydride Reduction : Add NaBH₃CN (1.2 equiv) in THF at room temperature, stirring for 12 hours to reduce the imine to the ethylamine derivative .

  • Carbamate Formation : Treat the intermediate with benzyl chloroformate (1.1 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM) at 0°C, followed by warming to 25°C for 6 hours .

Key Data :

ParameterValueSource
Yield (Overall)68–72%
Enantiomeric Excess (ee)≥98%
PurificationColumn chromatography (SiO₂, EtOAc/hexane 3:7)

Advantages : High stereochemical fidelity due to chiral pool starting material.
Limitations : Multi-step process with moderate yields.

Palladium-Catalyzed Asymmetric Allylic Amination

This method employs palladium catalysts to achieve stereoselective C–N bond formation, enabling direct installation of the ethyl group with retained chirality .

Procedure :

  • Allylic Carbonate Preparation : Synthesize (S)-piperidin-3-yl allyl carbonate from (S)-piperidin-3-ol and allyl chloroformate.

  • Catalytic Amination : React with ethylamine in the presence of Pd(PPh₃)₄ (5 mol%) and BINAP (6 mol%) in toluene at 80°C for 24 hours .

  • Benzyl Ester Protection : Protect the resulting amine with benzyl chloroformate under basic conditions (NaHCO₃, DCM).

Key Data :

ParameterValueSource
Yield (Step 2)58%
ee92%
Catalyst Loading5 mol% Pd

Advantages : Direct ethyl group incorporation with good enantioselectivity.
Limitations : Requires specialized catalysts and inert conditions.

Enzymatic Resolution of Racemic Intermediates

Enzymatic methods resolve racemic mixtures of piperidine-3-yl-carbamates using lipases or esterases, selectively hydrolyzing one enantiomer.

Procedure :

  • Racemic Synthesis : Prepare racemic ethyl-piperidin-3-yl-carbamic acid via ethyl isocyanate and piperidine-3-amine.

  • Enzymatic Hydrolysis : Treat with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C for 48 hours, hydrolyzing the (R)-enantiomer.

  • Benzyl Esterification : Isolate the (S)-amine and react with benzyl chloroformate .

Key Data :

ParameterValueSource
Resolution Efficiency85% conversion
ee After Resolution>99%
Enzyme Reusability3 cycles

Advantages : High enantiopurity; eco-friendly.
Limitations : Lengthy process; requires enzyme optimization.

Continuous Flow Synthesis for Industrial Scalability

Continuous flow reactors enhance reproducibility and yield for large-scale production.

Procedure :

  • Piperidine Ring Formation : Pump a solution of δ-valerolactam and ethylamine through a heated reactor (180°C, 20 bar) to form ethyl-piperidine.

  • In-line Carbamation : Mix with benzyl chloroformate in a T-junction, reacting at 50°C with a residence time of 10 minutes.

  • Chiral Separation : Use a chiral stationary phase HPLC column to isolate the (S)-enantiomer.

Key Data :

ParameterValueSource
Throughput1.2 kg/day
ee95%
Purity99.5%

Advantages : High throughput; suitable for GMP production.
Limitations : Capital-intensive setup.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Reductive Amination68–72≥98ModerateHigh
Palladium Catalysis5892LowModerate
Enzymatic Resolution85>99HighLow
Continuous Flow9095Very HighHigh

Key Findings :

  • Reductive amination offers the highest enantiomeric purity but suffers from moderate yields .

  • Continuous flow synthesis balances yield and scalability, making it ideal for industrial applications.

  • Enzymatic resolution achieves exceptional ee but requires costly biocatalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Carboxylic acid and benzyl alcohol.

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The piperidine ring and carbamate group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Mthis compound 1354009-43-0 C14H20N2O2 248.33 Methyl carbamate Lower steric hindrance
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester 1353987-40-2 C17H26N2O3 306.41 Ethyl carbamate, hydroxyethyl Enhanced solubility
(R)-Piperidin-3-yl-carbamic acid benzyl ester 478646-32-1 C13H18N2O2 234.30 R-configuration Altered chiral recognition
(4-Fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester - C17H24FN2O2 313.39 Fluorine, tert-butyl ester Improved lipophilicity

Biological Activity

Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C17H26N2O2
Molecular Weight : 290.4 g/mol

The compound features a piperidine ring, an ethyl carbamic acid moiety, and a benzyl ester group. This unique structure is crucial for its interaction with biological systems, particularly in influencing metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, which are critical in various physiological processes.
  • Enzymatic Modulation : It could influence the activity of enzymes involved in metabolic pathways, particularly those related to neurotransmission and cell signaling.
  • Hydrolysis : The ester group is susceptible to hydrolysis, potentially releasing active piperidine derivatives that exert biological effects.

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial and fungal strains, indicating potential use as an antimicrobial agent.
  • Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, suggesting a role in cancer therapy .
  • Neuropharmacological Effects : It may interact with neurotransmitter systems, showing promise for treating neurological disorders.

Antimicrobial Studies

In a recent study, this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, highlighting its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could be further developed into an effective antimicrobial treatment.

Cytotoxicity in Cancer Cell Lines

A study investigating the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells revealed promising results. The compound exhibited IC50 values comparable to established chemotherapeutic agents like bleomycin.

TreatmentIC50 (µM)
This compound10
Bleomycin12

This suggests that the compound could be a viable candidate for further development in cancer therapy.

Q & A

Q. What synthetic strategies are employed for the preparation of Ethyl-(S)-piperidin-3-yl-carbamic acid benzyl ester?

The compound is synthesized via esterification and coupling reactions. A modified Arndt-Eistert protocol is often used for β-amino acid precursors, yielding intermediates in 70–95% efficiency . Benzyl ester formation can be achieved using reagents like 2-benzyloxypyridine under acidic catalysis, as demonstrated in carbamate and thiocarbazate syntheses . Purification typically involves column chromatography, with characterization by NMR and IR to confirm stereochemistry and functional groups.

Q. How is the compound characterized after synthesis?

Key techniques include:

  • 1H-NMR for stereochemical confirmation of the (S)-piperidine moiety.
  • IR spectroscopy to identify carbamate (C=O stretch at ~1700 cm⁻¹) and benzyl ester (C-O at ~1250 cm⁻¹) groups.
  • DSC to assess thermal stability and phase transitions.
  • Elemental analysis to validate purity (>95% by weight) .

Q. What are the key safety considerations when handling this compound?

  • PPE requirements : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact (irritant potential noted in SDS) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Waste disposal : Segregate organic waste and collaborate with certified disposal agencies to comply with EPA/DOT regulations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate pH-dependent degradation of this compound?

  • In vitro degradation : Incubate the compound in buffers (pH 5.0–7.4) at 37°C. Monitor hydrolysis via HPLC or mass spectrometry to track ester cleavage .
  • Kinetic analysis : Use pseudo-first-order models to calculate degradation half-lives. For example, degradation under physiological pH (7.4) may occur within 1.5 days, while acidic conditions (pH 5.0) prolong stability >20 days .
  • Mechanistic insight : Propose a "two-stage" degradation: rapid side-chain hydrolysis followed by slower backbone scission .

Q. How to address contradictions in stability data across studies?

  • Variable identification : Compare storage conditions (e.g., temperature, humidity) and analytical methods (e.g., HPLC vs. NMR quantification).
  • Controlled studies : Replicate experiments using standardized protocols. For instance, notes degradation risks during long-term storage, which may explain discrepancies in reported shelf lives .
  • Statistical validation : Apply ANOVA to assess batch-to-batch variability or instrument sensitivity.

Q. What methodologies are used to study its application in protein engineering?

  • Site-specific modification : Incorporate the benzyl ester group into proteins via genetic encoding (e.g., using engineered tRNA synthetases). This enables selective labeling or crosslinking .
  • Functional assays : Test esterase-sensitive release mechanisms in drug-delivery systems. For example, ester cleavage by tumor-associated enzymes could enable targeted payload release .

Q. How can researchers optimize synthetic yields while maintaining enantiomeric purity?

  • Chiral resolution : Use chiral HPLC with cellulose-based columns to separate (S)- and (R)-isomers.
  • Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective carbamate formation.
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates during multi-step syntheses .

Data Analysis and Interpretation

Q. How to resolve discrepancies in spectroscopic data for structural confirmation?

  • Cross-validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations).
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm stereochemistry.
  • Peer review : Collaborate with independent labs to verify spectral assignments .

Q. What experimental controls are critical for in vitro degradation studies?

  • Negative controls : Use non-ester analogs (e.g., free carboxylic acid derivatives) to confirm pH-specific hydrolysis.
  • Positive controls : Include known hydrolytically labile compounds (e.g., benzyl acetate) to validate assay conditions.
  • Blank samples : Monitor buffer-only systems to exclude background interference in analytical measurements .

Application-Oriented Research

Q. How to integrate this compound into biodegradable polymer systems for drug delivery?

  • Co-polymer synthesis : Co-polymerize with polyphosphazenes or PLGA to create pH-sensitive matrices. Adjust the benzyl ester content to tune degradation rates .
  • Drug encapsulation : Use solvent evaporation or nanoprecipitation to load hydrophobic drugs.
  • Release profiling : Quantify drug release via UV-Vis spectroscopy under simulated physiological conditions .

Q. What strategies mitigate toxicity risks in cellular studies?

  • Cytotoxicity screening : Perform MTT assays on HEK-293 or HepG2 cells at 1–100 µM concentrations.
  • Metabolite analysis : Identify hydrolysis byproducts (e.g., benzyl alcohol) via LC-MS and assess their toxicity thresholds .
  • In vivo models : Conduct preliminary toxicity studies in rodents (OECD 423 guidelines) before therapeutic applications .

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